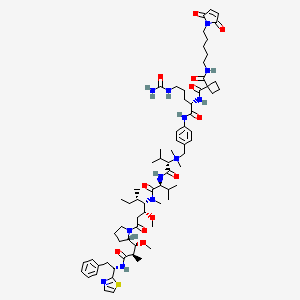

MC-Sq-Cit-PAB-Dolastatin10

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C70H105N12O12S+ |

|---|---|

分子量 |

1338.7 g/mol |

IUPAC 名称 |

[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |

InChI |

InChI=1S/C70H104N12O12S/c1-13-46(6)59(54(93-11)42-57(85)80-39-21-26-53(80)61(94-12)47(7)62(86)76-52(65-72-37-40-95-65)41-48-23-16-14-17-24-48)79(8)66(89)58(44(2)3)78-64(88)60(45(4)5)82(9,10)43-49-27-29-50(30-28-49)75-63(87)51(25-20-36-74-69(71)92)77-68(91)70(33-22-34-70)67(90)73-35-18-15-19-38-81-55(83)31-32-56(81)84/h14,16-17,23-24,27-32,37,40,44-47,51-54,58-61H,13,15,18-22,25-26,33-36,38-39,41-43H2,1-12H3,(H7-,71,73,74,75,76,77,78,86,87,88,90,91,92)/p+1/t46-,47+,51-,52-,53-,54+,58-,59-,60-,61+/m0/s1 |

InChI 键 |

QRUVDEDARGSTNP-OGGKWGLUSA-O |

手性 SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-Sq-Cit-PAB-Dolastatin10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) payload, MC-Sq-Cit-PAB-Dolastatin10. This advanced system leverages a potent microtubule inhibitor, a targeted delivery vehicle, and a sophisticated linker system designed for selective payload release within cancer cells.

Core Components and Overall Mechanism

The this compound is a complex chemical entity comprising four key components, each with a specific function in the targeted delivery and release of the cytotoxic agent.

-

Monoclonal Antibody (mAb): The targeting component of the ADC, which is not part of the provided chemical name but is conjugated to it. The mAb is selected for its high affinity and specificity to a tumor-associated antigen on the surface of cancer cells.

-

MC-Sq-Cit-PAB Linker: A multi-functional linker system responsible for stably attaching the cytotoxic payload to the antibody in circulation and facilitating its release under specific intracellular conditions.

-

Dolastatin 10: A highly potent antimitotic agent that ultimately induces cancer cell death.

The general mechanism of action for an ADC utilizing this payload begins with the systemic administration of the ADC. The mAb component selectively binds to its target antigen on the surface of tumor cells. Following this binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes. Within the lysosome, the linker is cleaved, releasing the active Dolastatin 10 payload. The released drug then exerts its cytotoxic effects, leading to cell death.

Detailed Breakdown of Components

Dolastatin 10: The Cytotoxic Payload

Dolastatin 10 is a natural pentapeptide originally isolated from the marine sea hare Dolabella auricularia. It is a potent inhibitor of tubulin polymerization, a critical process for microtubule formation.[1][2][3] Microtubules are essential components of the cytoskeleton and are integral to various cellular processes, most notably mitosis.

By binding to tubulin, Dolastatin 10 disrupts microtubule dynamics, leading to the inhibition of mitotic spindle formation.[3][4] This disruption arrests the cell cycle at the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death).[5] Dolastatin 10 and its synthetic analogs, such as monomethyl auristatin E (MMAE), are among the most potent antimitotic agents known, exhibiting cytotoxicity in the sub-nanomolar range against a variety of cancer cell lines.[6][7]

The MC-Sq-Cit-PAB Linker System

The linker is a critical element that dictates the stability and conditional activation of the ADC. The MC-Sq-Cit-PAB linker is a cleavable linker system designed for optimal performance.

-

MC (Maleimidocaproyl): This component serves as the conjugation point to the monoclonal antibody. The maleimide (B117702) group reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable covalent bond.

-

Sq (Squarate): Squarate esters are amine-reactive cross-linking reagents.[8][9] They offer a balance of reactivity and selectivity, reacting preferentially with amine nucleophiles.[8] This component likely facilitates the stable linkage between the other parts of the linker-payload system.

-

Cit-PAB (Citrulline-p-aminobenzylcarbamate): This is the enzymatically cleavable and self-immolative portion of the linker.

-

Valine-Citrulline (vc): While the provided name has "Cit", it is part of the well-established valine-citrulline (vc) dipeptide linker. This dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[9][10][11] The Val-Cit linker is known for its high stability in the bloodstream and its efficient cleavage within the lysosomal environment.[10]

-

PAB (p-aminobenzylcarbamate): The PAB moiety acts as a self-immolative spacer.[8][12] Once Cathepsin B cleaves the peptide bond between citrulline and PAB, the PAB linker becomes electronically unstable and spontaneously decomposes, ensuring the release of the unmodified, fully active Dolastatin 10 payload.[8][12]

-

Quantitative Data

The cytotoxic activity of ADCs utilizing the this compound drug-linker is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes publicly available IC50 data for ADCs employing this specific linker-payload conjugate.

| Antibody Target | Cell Line | Cancer Type | IC50 (nM) |

| anti-CD22 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.385[13][14][15][16] |

| anti-Napi2b | IGROV-1 | Ovarian Cancer | 3.19[13][14][15][16] |

| anti-Napi2b | OVCAR-3x2.1 | Ovarian Cancer | 1.52[13][14][15][16] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the IC50 value of an ADC in a cancer cell line.

Materials:

-

Target cancer cell line (e.g., WSU-DLCL2)

-

Complete cell culture medium

-

ADC construct (e.g., anti-CD22-MC-Sq-Cit-PAB-Dolastatin10)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the target cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[12]

-

ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include wells with untreated cells as a control.[12]

-

Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

-

MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Cathepsin B Cleavage Assay

This protocol assesses the enzymatic cleavage of the Cit-PAB linker by Cathepsin B.

Materials:

-

ADC construct

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with a suitable internal standard)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC with the assay buffer.

-

Enzyme Activation: Pre-activate the Cathepsin B according to the manufacturer's instructions.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B to the ADC solution.[6]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the reaction by adding the quenching solution.[6]

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released Dolastatin 10 over time.

ADC Internalization Assay

This protocol visualizes the internalization of the ADC into target cells.

Materials:

-

Target cancer cell line

-

Fluorescently labeled ADC

-

Control unlabeled antibody

-

Poly-L-lysine coated coverslips or imaging plates

-

Lysosomal tracking dye (e.g., LysoTracker Red)

-

Nuclear stain (e.g., DAPI)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed the target cells onto coverslips or imaging plates and allow them to adhere overnight.

-

ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration and incubate at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization.

-

Staining: In the final hour of incubation, add the lysosomal tracking dye. After the full incubation, wash the cells with PBS and fix them. Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips onto microscope slides and visualize the cells using a confocal microscope.

-

Analysis: Analyze the images for the co-localization of the fluorescently labeled ADC with the lysosomes, which indicates successful internalization and trafficking to the lysosomal compartment.

Visualizations

Signaling Pathway of Dolastatin 10

Caption: Dolastatin 10 mechanism of action leading to apoptosis.

ADC Structure and Intracellular Processing

References

- 1. lateralflows.com [lateralflows.com]

- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. benchchem.com [benchchem.com]

- 7. revvity.com [revvity.com]

- 8. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Didecyl squarate--a practical amino-reactive cross-linking reagent for neoglycoconjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 16. 化合物 this compound|T18315|TargetMol - ChemicalBook [m.chemicalbook.com]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to a Novel Auristatin Payload for Next-Generation Antibody-Drug Conjugates

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a beacon of hope, combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. Among these payloads, auristatins have established themselves as a clinically validated and highly effective class. However, the quest for enhanced therapeutic windows, improved tolerability, and superior efficacy continues. This technical guide delves into the core of next-generation ADC development, focusing on a novel auristatin payload designed to overcome the limitations of its predecessors.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and bioconjugate chemistry. We will explore the mechanism of action, present comparative preclinical data, and provide detailed experimental protocols for the evaluation of this innovative payload.

Introduction: The Evolution of Auristatin Payloads

Auristatins, synthetic analogs of the natural product dolastatin 10, exert their potent anti-cancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[1][2]

The first generation of auristatin payloads, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have been successfully incorporated into several FDA-approved ADCs.[3] MMAE, being membrane-permeable, can induce a "bystander effect," killing not only the target cancer cell but also adjacent antigen-negative tumor cells.[4] While beneficial in heterogeneous tumors, this can also lead to off-target toxicity. Conversely, the charged nature of MMAF renders it membrane-impermeable, limiting the bystander effect but potentially offering a better safety profile.[2]

The development of novel auristatin payloads is focused on optimizing the therapeutic index by enhancing hydrophilicity, enabling higher drug-to-antibody ratios (DAR), and improving tolerability without compromising potency. One such promising innovation is the development of hydrophilic auristatin glycosides, such as monomethyl auristatin β-D-glucuronide (MMAU).[5][6]

Mechanism of Action: From Targeting to Apoptosis

The cytotoxic journey of an auristatin-based ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.

Caption: Mechanism of action for auristatin-based ADCs.

Upon internalization via receptor-mediated endocytosis, the ADC is trafficked to the lysosome.[7] Inside the lysosome, the linker connecting the antibody and the payload is cleaved, releasing the active auristatin drug into the cytoplasm. The liberated auristatin then binds to tubulin, preventing its polymerization into microtubules. This disruption of the cellular cytoskeleton leads to mitotic arrest and culminates in apoptosis.[7]

Quantitative Data Presentation

A key aspect of developing next-generation auristatin payloads is demonstrating their superior performance compared to established agents like MMAE and MMAF. The following tables summarize the in vitro cytotoxicity, preclinical toxicology, and pharmacokinetic parameters of both traditional and novel auristatin payloads.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Auristatin Payloads

| Cell Line | Payload | IC50 (nM) - Free Drug | IC50 (nM) - Conjugated (ADC) | Reference |

| SK-BR-3 (HER2+) | MMAE | 3.27 ± 0.42 | - | [8] |

| HEK293 (Kidney) | MMAE | 4.24 ± 0.37 | - | [8] |

| SK-BR-3 (HER2+) | ZHER2:2891-DCS-MMAE | - | 5.2 | [9] |

| MDA-MB-453 (HER2+) | ZHER2:2891-DCS-MMAE | - | 24.8 | [9] |

| T-47-D (Normal HER2) | ZHER2:2891-DCS-MMAE | - | 135.6 | [9] |

| MDA-MB-231 (Normal HER2) | ZHER2:2891-DCS-MMAE | - | 161.5 | [9] |

Table 2: Preclinical Toxicology of Auristatin-Based ADCs

| ADC | Payload | Species | Maximum Tolerated Dose (MTD) | Reference |

| Brentuximab vedotin | MMAE | Rat | >30 mg/kg | [7] |

| Homogenous cAC10 ADC | MMAE | Rat | >60 mg/kg | [10] |

| CD70-targeted ADC | Auristatin F, M, W | Mouse | 100 mg/kg | [11] |

Table 3: Pharmacokinetic Parameters of Approved Auristatin ADCs

| ADC | Dosing Regimen | Clearance (Total Antibody) | Clearance (Unconjugated Drug) | Half-life (Total Antibody) | Half-life (Unconjugated Drug) | Reference |

| Brentuximab vedotin | 1.8 mg/kg every 3 weeks | 1.5 L/day | 66.5 L/day | ~4 days | ~6 days | [7] |

| Enfortumab vedotin | 1.25 mg/kg on Days 1, 8, 15 of a 28-day cycle | 0.11 L/h | 2.11 L/h | 3.6 days | 2.6 days | [7] |

| Polatuzumab vedotin | 1.8 mg/kg every 3 weeks | 0.9 L/day | 8.9 L/day | ~8 days | ~12 days | [7] |

Experimental Protocols

The successful development and evaluation of novel auristatin ADCs rely on robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro and in vivo assays.

ADC Conjugation Protocol (Cysteine-Based)

This protocol describes a common method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via partially reduced interchain cysteine residues.

-

Antibody Reduction:

-

Prepare the monoclonal antibody in a suitable buffer (e.g., PBS).

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to partially reduce the interchain disulfide bonds. The molar excess of TCEP will determine the extent of reduction and, consequently, the final DAR.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

-

-

Drug-Linker Conjugation:

-

Dissolve the maleimide-containing auristatin drug-linker in an organic solvent like DMSO.

-

Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will influence the conjugation efficiency.

-

Incubate the reaction at a controlled temperature (e.g., 4°C) for a specified time (e.g., 1 hour) or until the reaction is complete.

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetyl-cysteine, to react with any unreacted maleimide (B117702) groups on the drug-linker.

-

Purify the resulting ADC from unconjugated drug-linker and other reaction components using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).

-

Calculate the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the half-maximal inhibitory concentration (IC50) of an ADC.[12][13]

-

Cell Seeding:

-

Culture the desired cancer cell lines (both antigen-positive and antigen-negative) to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody or an irrelevant ADC) in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with untreated cells as a positive control for viability and wells with medium only as a blank.

-

Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Gently mix the contents of the wells.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

-

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a novel auristatin ADC in a mouse xenograft model.[14][15]

-

Model Development:

-

Select an appropriate immunodeficient mouse strain (e.g., nude or SCID mice).

-

Subcutaneously implant a suspension of human cancer cells (antigen-positive) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

-

Treatment:

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the ADC, a control ADC, and a vehicle control intravenously or intraperitoneally at specified doses and schedules.

-

-

Monitoring and Data Collection:

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.

-

Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor activity of the ADC.

-

Calculate metrics such as tumor growth inhibition (TGI).

-

Visualizing the Path Forward: ADC Development Workflow

The development of a novel auristatin ADC is a complex, multi-stage process that requires careful planning and execution. The following diagram illustrates a typical workflow from initial concept to preclinical evaluation.

Caption: A streamlined workflow for the development of a novel auristatin ADC.

Conclusion and Future Directions

The development of novel auristatin payloads with improved properties represents a significant step forward in the field of antibody-drug conjugates. By focusing on enhancing hydrophilicity, optimizing the drug-to-antibody ratio, and fine-tuning the bystander effect, next-generation auristatin ADCs have the potential to offer a wider therapeutic window and improved clinical outcomes for cancer patients. The methodologies and data presented in this guide provide a framework for the continued innovation and evaluation of these promising therapeutic agents. Future research will likely focus on further refining payload design, exploring novel linker technologies, and identifying new tumor-specific antigens to expand the reach and impact of auristatin-based ADCs in the fight against cancer.

References

- 1. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 4. books.rsc.org [books.rsc.org]

- 5. adcreview.com [adcreview.com]

- 6. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. A Novel Affibody-Auristatin E Conjugate With a Potent and Selective Activity Against HER2+ Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]

- 15. wuxibiology.com [wuxibiology.com]

An In-depth Technical Guide on the Structure and Synthesis of MC-Sq-Cit-PAB-Dolastatin 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Sq-Cit-PAB-Dolastatin 10 is a potent drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). This molecule combines the highly cytotoxic microtubule inhibitor, Dolastatin 10, with a sophisticated linker system. The linker is composed of a maleimidocaproyl (MC) group for antibody conjugation, a squalenoyl (Sq) moiety, a cathepsin B-cleavable citrulline (Cit) residue, and a self-immolative p-aminobenzyl (PAB) spacer. This technical guide provides a detailed overview of the structure and a plausible synthetic route for MC-Sq-Cit-PAB-Dolastatin 10, based on established bioconjugation chemistries.

Molecular Structure and Components

The MC-Sq-Cit-PAB-Dolastatin 10 conjugate is a complex assembly of distinct chemical entities, each with a specific function in the overall mechanism of action of the resulting ADC.

-

Dolastatin 10: A natural pentapeptide isolated from the sea hare Dolabella auricularia, Dolastatin 10 is a powerful antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Its high cytotoxicity makes it an effective payload for targeted cancer therapies.

-

MC-Sq-Cit-PAB Linker: This linker is designed for stability in systemic circulation and selective release of the Dolastatin 10 payload within the tumor microenvironment.

-

Maleimidocaproyl (MC): This component provides a reactive maleimide (B117702) group that forms a stable thioether bond with cysteine residues on a monoclonal antibody.[3]

-

Squalenoyl (Sq): The incorporation of squalene, a natural triterpene, into the linker is a novel approach. Squalenoylation can lead to the formation of nanoassemblies, potentially influencing the pharmacokinetic properties of the ADC.[4][5][6]

-

Citrulline (Cit): This non-proteinogenic amino acid is incorporated to create a peptide bond that is specifically cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartment of tumor cells.[7]

-

p-Aminobenzyl (PAB): This unit acts as a self-immolative spacer. Upon cleavage of the citrulline amide bond by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified Dolastatin 10 payload.[8][9]

-

Below is a diagram illustrating the modular structure of MC-Sq-Cit-PAB-Dolastatin 10.

References

- 1. njbio.com [njbio.com]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. synmedchem.com [synmedchem.com]

- 4. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 5. Antibody-drug conjugates: Intellectual property considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MC-Sq-Cit-PAB-Dolastatin10 | Payload-Linker Conjugate | Ambeed.com [ambeed.com]

- 8. researchgate.net [researchgate.net]

- 9. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

Dolastatin 10 Derivatives for Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dolastatin 10 and its derivatives, a class of highly potent cytotoxic agents, and their application as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details their mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of critical pathways and workflows.

Introduction

Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a powerful antineoplastic agent that inhibits microtubule assembly.[1][2] Its extraordinary cytotoxicity, with sub-nanomolar activity in vitro against a variety of cancer cell lines, has made it a significant area of interest in cancer research.[2][3] However, its high toxicity and narrow therapeutic window limited its development as a standalone chemotherapeutic agent.[1][4]

The advent of ADCs provided a new avenue for harnessing the potent cytotoxic effects of Dolastatin 10 derivatives. By attaching these potent payloads to monoclonal antibodies that target tumor-specific antigens, it is possible to achieve selective delivery to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[4][5] Synthetic analogues of Dolastatin 10, known as auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have become some of the most widely used payloads in approved and investigational ADCs.[6][7] These derivatives are often modified at the N-terminus to allow for stable linker attachment.[4] This guide will delve into the technical aspects of these important ADC payloads.

Mechanism of Action

Dolastatin 10 and its synthetic derivatives, the auristatins, exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cellular division.[5][8] They bind to tubulin at the vinca (B1221190) alkaloid binding site, inhibiting tubulin polymerization.[4][9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[5][10] The mechanism also involves the modulation of apoptosis-related proteins. For instance, Dolastatin 10 has been shown to induce phosphorylation of the anti-apoptotic protein Bcl-2, which is a critical step in initiating the apoptotic pathway in some cancer cells.[11][12]

Quantitative Data

The in vitro cytotoxicity of Dolastatin 10 and its derivatives is a key indicator of their potential as ADC payloads. This potency is typically measured by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) against various cancer cell lines. The following tables summarize the reported cytotoxic activities of several Dolastatin 10 analogues.

Table 1: In Vitro Cytotoxicity of Dolastatin 10 and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| Dolastatin 10 | L1210 | Leukemia | 0.03 | [11][13] |

| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [11][13] |

| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | [11][13] |

| Dolastatin 10 | NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | [12][14] |

| Dolastatin 10 | NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | [12][14] |

| Dolastatin 10 | NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | [12][14] |

| Dolastatin 10 Analogue (P2 & P4 azide (B81097) modified) | MOLM13 | Acute Myeloid Leukemia | 0.057 | [2][15] |

| Auristatin E (AE) | Various | Various | pM to low nM range | [1] |

| Auristatin PHE | Various | Various | pM to low nM range | [1] |

| Auristatin PE (Soblidotin) | Various | Various | pM to low nM range | [1] |

| Auristatin PYE | Various | Various | pM to low nM range | [1] |

Table 2: In Vitro Cytotoxicity of Dolastatin 10-based ADCs

| ADC | Target | Cell Line | Cancer Type | Result | Reference |

| Herceptin®-(PEG)6-Dolastatin 10 | HER2 | SK-BR-3 | Breast Cancer | High anti-proliferative activity | [16][17] |

| Herceptin®-(PEG)8-Dolastatin 10 | HER2 | SK-BR-3 | Breast Cancer | High anti-proliferative activity | [16][17] |

Experimental Protocols

This section outlines the general methodologies for the synthesis of Dolastatin 10 derivatives, their conjugation to antibodies, and subsequent evaluation. These protocols are based on descriptions found in the scientific literature.[2][15]

Synthesis of Dolastatin 10 Analogues

The synthesis of Dolastatin 10 derivatives is a complex multi-step process often involving solid-phase or solution-phase peptide synthesis. A common strategy involves the synthesis of peptide fragments which are then coupled together.

Example: Synthesis of a P4-modified Dolastatin 10 Analogue [2][15]

-

Synthesis of the P4 subunit (e.g., Boc-Dap(4-N3)-OH): This involves multiple steps starting from a commercially available precursor, introducing an azide group, and protecting the amine with a Boc group.

-

Dipeptide formation (P4-P5): The protected P4 subunit is coupled to the P5 amino acid methyl ester (e.g., H-Phe-OMe) using coupling reagents like EDCI and HOBt in the presence of a base such as triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (CH2Cl2).

-

Deprotection and further coupling: The protecting group on the P4 subunit is removed, and the resulting dipeptide is coupled to the next amino acid in the sequence (P3). This process is repeated for the remaining amino acids (P2 and P1).

-

Final deprotection and purification: All protecting groups are removed, and the final pentapeptide analogue is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation

The conjugation of a Dolastatin 10 derivative to a monoclonal antibody typically involves a linker. A common approach is to use a maleimide-containing linker that reacts with reduced cysteine residues on the antibody.

General Protocol: [16]

-

Antibody reduction: The antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups from interchain disulfide bonds.

-

Linker-Payload conjugation: The Dolastatin 10 derivative, functionalized with a linker containing a maleimide (B117702) group, is dissolved in a suitable solvent (e.g., DMSO).

-

ADC formation: The linker-payload solution is added to the reduced antibody solution. The maleimide groups on the linker react with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove unconjugated payload, linker, and antibody aggregates. This is often achieved using size exclusion chromatography (SEC) or other chromatographic techniques.

In Vitro and In Vivo Assays

In Vitro Cytotoxicity Assay (MTT Assay): [12][14]

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with serial dilutions of the Dolastatin 10 derivative or ADC for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Studies: [14][17]

-

Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Treatment: Once the tumors reach a certain size, the mice are treated with the ADC, a control antibody, or vehicle.

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess the efficacy of the treatment.

-

Survival Analysis: The survival of the mice in different treatment groups is monitored.

Conclusion

Dolastatin 10 and its derivatives, particularly the auristatins, are exceptionally potent cytotoxic agents that have found significant application as payloads in antibody-drug conjugates. Their ability to inhibit tubulin polymerization at sub-nanomolar concentrations makes them highly effective in killing cancer cells. The development of synthetic routes and conjugation strategies has enabled the creation of a new generation of targeted cancer therapies with improved efficacy and safety profiles. Ongoing research continues to explore novel derivatives and linker technologies to further optimize the therapeutic potential of these remarkable compounds. The quantitative data and experimental methodologies outlined in this guide provide a valuable resource for researchers and drug developers in the field of oncology.

References

- 1. pharmacognosy.us [pharmacognosy.us]

- 2. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody-drug conjugation. | Semantic Scholar [semanticscholar.org]

- 17. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody–drug conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of MC-Sq-Cit-PAB-Dolastatin10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of MC-Sq-Cit-PAB-Dolastatin10, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical identity, and established methodologies for determining its solubility, stability, and lipophilicity.

Core Physicochemical Data

This compound is a complex molecule comprising the potent cytotoxic agent Dolastatin 10, linked via a protease-cleavable linker system. The linker consists of a maleimidocaproyl (MC) group, a squarate (Sq) moiety, a citrulline-valine dipeptide, and a p-aminobenzylcarbamate (PAB) self-immolative spacer. Quantitative data for this specific conjugate is summarized below.

| Property | Value | Source |

| Molecular Formula | C70H105N12O12S | [1] |

| Molecular Weight | 1338.72 g/mol | [1][2] |

| CAS Number | 1941168-65-5 | [1][2][3][4][5] |

Mechanism of Action: Signaling Pathway

The cytotoxic payload of this conjugate, Dolastatin 10, is a potent inhibitor of tubulin polymerization.[6][7][8] Upon internalization into a target cell and cleavage of the linker, Dolastatin 10 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[7][9] This process can involve the phosphorylation of the anti-apoptotic protein Bcl-2, which promotes programmed cell death.[10][11][12][13]

Caption: Signaling pathway of Dolastatin 10 following its release from an ADC.

Experimental Protocols

Detailed methodologies for characterizing the key physicochemical properties of drug-linker conjugates like this compound are provided below. These protocols are representative of standard industry practices for ADCs.

Determination of Aqueous Solubility

The aqueous solubility of a drug-linker conjugate is a critical parameter that can influence its bioconjugation efficiency and the stability of the resulting ADC.[14]

Experimental Workflow for Solubility Assessment

Caption: Workflow for determining the thermodynamic solubility of a drug-linker conjugate.

Methodology: Shake-Flask Method

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Incubation: Add an excess amount of the stock solution to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved conjugate is determined using a validated analytical method, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[15]

Stability Assessment

The stability of the drug-linker conjugate is crucial for the overall stability and shelf-life of an ADC. Stability is often assessed under various stress conditions.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a primary method for assessing the purity and degradation of drug-linker conjugates.[16][17][18][19]

-

Sample Preparation: The drug-linker conjugate is dissolved in an appropriate solvent and subjected to stress conditions such as elevated temperature, varying pH, or exposure to light.

-

Chromatographic System:

-

Column: A C18 stationary phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).

-

Detection: UV absorbance is monitored at a wavelength appropriate for the payload (e.g., 248 nm for auristatins).

-

-

Analysis: The percentage of the intact drug-linker conjugate is calculated by integrating the peak area of the main peak relative to the total peak area of all related substances at different time points under the stress conditions.

Methodology: Differential Scanning Calorimetry (DSC) for Thermal Stability of ADCs

DSC is used to evaluate the thermal stability of the parent antibody and the resulting ADC, providing insights into how the conjugation of the drug-linker affects the protein's conformational stability.[20][21][22]

-

Sample Preparation: The ADC is dialyzed into a suitable formulation buffer. The same buffer is used as a reference.

-

DSC Analysis: The sample and reference are heated at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25°C to 100°C).

-

Data Analysis: The resulting thermogram shows endothermic peaks corresponding to the unfolding of the antibody's domains (e.g., Fab, CH2, CH3). A decrease in the melting temperature (Tm) of these domains in the ADC compared to the unconjugated antibody indicates a reduction in thermal stability due to the conjugation of the hydrophobic drug-linker.[21]

Lipophilicity Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a drug's pharmacokinetic properties. For complex molecules like peptide-drug conjugates, experimental determination is preferred over in silico prediction.

Methodology: RP-HPLC for logP Estimation

A common method for experimentally estimating the lipophilicity of compounds is by correlating their retention time on a reversed-phase HPLC column with the known logP values of a set of standard compounds.

-

Standard Preparation: A series of standard compounds with known logP values are run on the RP-HPLC system under isocratic conditions.

-

Sample Analysis: this compound is analyzed under the same isocratic conditions.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (k') of the standards against their known logP values. The capacity factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.

-

logP Determination: The logP of this compound is then interpolated from the calibration curve using its measured retention time.

Experimental Workflow for Lipophilicity (logP) Determination

Caption: Workflow for the experimental determination of logP using RP-HPLC.

References

- 1. adooq.com [adooq.com]

- 2. Drug-Linker Complex Products - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | ADC药物-连接子偶联物 | MCE [medchemexpress.cn]

- 6. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of human prostate cancer cells with dolastatin 10, a peptide isolated from a marine shell-less mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Microtubule-damaging drugs triggered bcl2 phosphorylation-requirement of phosphorylation on both serine-70 and serine-87 residues of bcl2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. hpst.cz [hpst.cz]

- 19. researchgate.net [researchgate.net]

- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. Biophysical Characterization Of Antibody Drug Conjugates Using DSC [bioprocessonline.com]

In Vitro Cytotoxicity of Dolastatin 10 Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Dolastatin 10 and its analogues, a class of potent antimitotic agents with significant potential in oncology. This document details their mechanism of action, summarizes key cytotoxicity data, provides standardized experimental protocols for assessing their activity, and visualizes the critical signaling pathways involved.

Introduction

Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is an exceptionally potent cytotoxic agent.[1] Its powerful antimitotic properties have spurred the development of numerous synthetic analogues, including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which have become crucial components of antibody-drug conjugates (ADCs) in cancer therapy. These compounds exert their effects primarily by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This guide delves into the quantitative aspects of their in vitro cytotoxicity and the methodologies used for their evaluation.

Mechanism of Action: Tubulin Inhibition and Apoptosis Induction

The primary mechanism of action for Dolastatin 10 and its analogues is the disruption of microtubule dynamics.[1] They bind to the vinca (B1221190) domain on β-tubulin, preventing the polymerization of tubulin into microtubules.[2][3] This interference with the microtubule network is critical for several cellular processes, most notably mitotic spindle formation. The disruption leads to a mitotic arrest in the G2/M phase of the cell cycle.[4]

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. A key regulatory hub in this process is the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5][6] Microtubule-targeting agents can induce the phosphorylation of anti-apoptotic Bcl-2 proteins, which inhibits their function.[4] This shifts the balance towards pro-apoptotic Bcl-2 family members like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, ultimately resulting in programmed cell death.[6][7]

Quantitative Cytotoxicity Data

The in vitro potency of Dolastatin 10 analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values across a panel of cancer cell lines. The following table summarizes representative cytotoxicity data for Dolastatin 10 and some of its key analogues.

| Compound/Analogue | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |

| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 | [2] |

| Dolastatin 10 | HT-29 | Colon Carcinoma | 0.06 | [2] |

| Dolastatin 10 | MCF7 | Breast Adenocarcinoma | 0.03 | [2] |

| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [2] |

| Dolastatin 10 | DU-145 | Prostate Carcinoma | 0.5 | [2] |

| Dolastatinol | MDA-MB-231 | Triple-Negative Breast Cancer | Low Nanomolar | [1] |

| Dolastatinol | BT474 | HER2-Positive Breast Cancer | Low Nanomolar | [1] |

| Dolastatinol | SKBR3 | HER2-Positive Breast Cancer | Low Nanomolar | [1] |

| Analogue 41 (Azide-modified) | - | - | GI50 = 0.057 | [2] |

Experimental Protocols for Cytotoxicity Assays

The assessment of in vitro cytotoxicity is a critical step in the evaluation of anticancer compounds. The following are detailed protocols for commonly used colorimetric assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[8]

Materials:

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 100 µL of a solution containing 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Dolastatin 10 analogues in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[9]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[9] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[9] The reference wavelength should be greater than 650 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay where metabolically active cells reduce the yellow XTT to a water-soluble orange formazan product.[10]

Materials:

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

-

XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling mixture by mixing the two reagents (e.g., for one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of electron-coupling reagent).[10]

-

XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[10]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay based on the measurement of cellular protein content, which provides an estimation of cell biomass.[11]

Materials:

-

Trichloroacetic acid (TCA), 10% (wt/vol)

-

Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

-

Washing solution, 1% (vol/vol) acetic acid

-

Solubilization solution, 10 mM Tris base solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently fix the cell monolayers by adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[11]

-

Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove excess dye.[12] Air-dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11][12]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]

-

Solubilization: Air-dry the plates and then add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[11][12]

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[11]

-

Data Analysis: Determine the percentage of cell growth inhibition and calculate GI50 values.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of Dolastatin 10 analogues.

Caption: Mechanism of action of Dolastatin 10 analogues.

Experimental Workflow

The diagram below outlines the general workflow for assessing the in vitro cytotoxicity of Dolastatin 10 analogues.

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

Dolastatin 10 and its analogues represent a powerful class of cytotoxic agents with significant clinical relevance, particularly as payloads for ADCs. Understanding their in vitro cytotoxicity profiles and the methodologies for their assessment is crucial for the ongoing research and development of novel cancer therapeutics. This guide provides a foundational resource for scientists and researchers in this field, offering a synthesis of key data, detailed experimental protocols, and visual representations of the underlying biological processes.

References

- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unraveling the Molecular Maestro: A Technical Guide to the Tubulin Inhibitory Effects of Dolastatin 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 10, a potent pentapeptide originally isolated from the marine sea hare Dolabella auricularia, has garnered significant attention in the field of oncology for its profound cytotoxic activity against a broad spectrum of cancer cells.[1] This technical guide provides an in-depth exploration of the core mechanism underpinning its anticancer effects: the potent inhibition of tubulin polymerization. By meticulously dissecting its molecular interactions, summarizing key quantitative data, and detailing essential experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of Dolastatin 10 and its analogues.

Mechanism of Action: Disrupting the Microtubule Orchestra

The primary mechanism of action of Dolastatin 10 is its potent interference with microtubule dynamics, a critical process for cell division, intracellular transport, and the maintenance of cell structure.[2] Unlike some other microtubule-targeting agents, Dolastatin 10 exerts its effects by inhibiting tubulin polymerization.[3][4]

Binding to the Vinca (B1221190) Domain of β-Tubulin

Dolastatin 10 binds to the β-subunit of the tubulin heterodimer at a site near the Vinca alkaloid binding domain.[1][5][6] This binding is noncompetitive with respect to vincristine.[7][8] The interaction is characterized by high affinity and leads to a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules.[9] This inhibition of microtubule assembly disrupts the delicate equilibrium between soluble tubulin dimers and polymerized microtubules, leading to a net depolymerization of existing microtubules.[1]

Inhibition of GTP Hydrolysis

The binding of Dolastatin 10 to tubulin also inhibits tubulin-dependent GTP hydrolysis.[7][10] GTP hydrolysis is a crucial step in the dynamic instability of microtubules, and its inhibition further contributes to the stabilization of the tubulin dimer in a state that is unfavorable for polymerization.

Downstream Cellular Consequences

The disruption of microtubule dynamics by Dolastatin 10 triggers a cascade of downstream cellular events, culminating in apoptosis. The primary consequences include:

-

G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1][11] This arrest prevents cancer cells from completing mitosis and proliferating.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This involves the regulation of key apoptotic proteins, such as the downregulation of the anti-apoptotic protein Bcl-2.[12]

The following diagram illustrates the signaling pathway of Dolastatin 10's tubulin inhibitory effects.

Caption: Signaling pathway of Dolastatin 10's tubulin inhibitory effects.

Quantitative Data on Dolastatin 10's Inhibitory Effects

The potency of Dolastatin 10 has been quantified in various in vitro assays. The following tables summarize key inhibitory concentration (IC50) values for its effects on tubulin polymerization and the viability of several human cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization

| Assay System | IC50 (µM) | Reference(s) |

| Purified tubulin in glutamate | 1.2 | [5] |

| Purified tubulin | 2.2 | [1] |

Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| L1210 | Leukemia | 0.03 | [1] |

| NCI-H69 | Small Cell Lung Cancer | 0.059 | [1] |

| DU-145 | Prostate Cancer | 0.5 | [1] |

| HT-29 | Colon Cancer | 0.06 | [1] |

| MCF7 | Breast Cancer | 0.03 | [1] |

| CHO | Ovarian Cancer | 0.5 | [3] |

| L1210 | Murine Leukemia | 0.5 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the tubulin inhibitory effects of Dolastatin 10.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

-

Purified tubulin (>99% pure, e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Dolastatin 10 stock solution (in DMSO)

-

Control compounds (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer)

-

96-well, clear bottom microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a tubulin stock solution (e.g., 10 mg/mL) in General Tubulin Buffer on ice.

-

Prepare a working solution of Dolastatin 10 and control compounds by diluting the stock solutions in General Tubulin Buffer.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate on ice, add the desired concentrations of Dolastatin 10, control compounds, or vehicle (DMSO) to the appropriate wells.

-

Prepare a tubulin polymerization mix by adding GTP to the tubulin stock solution to a final concentration of 1 mM.

-

-

Initiation of Polymerization:

-

To initiate the reaction, add the tubulin polymerization mix to each well of the 96-well plate.

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance as a function of time.

-

The rate of polymerization and the maximum polymer mass are determined from the curves.

-

The IC50 value is calculated as the concentration of Dolastatin 10 that inhibits the extent of polymerization by 50% compared to the vehicle control.

-

The following diagram illustrates the workflow for the in vitro tubulin polymerization assay.

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the viability of cultured cells by measuring the metabolic activity of mitochondria.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Dolastatin 10 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of Dolastatin 10. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value is determined as the concentration of Dolastatin 10 that reduces cell viability by 50%.

-

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the effects of Dolastatin 10 on the microtubule network within cells.

Materials:

-

Cultured cells (e.g., HeLa, MDA-MB-231) grown on glass coverslips

-

Dolastatin 10

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat cells grown on coverslips with various concentrations of Dolastatin 10 for a defined period.

-

-

Fixation and Permeabilization:

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody against tubulin.

-

Wash and then incubate with the fluorescently labeled secondary antibody.

-

-

Staining and Mounting:

-

Stain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

-

Imaging:

-

Visualize and capture images of the microtubule network using a fluorescence microscope. Depolymerization and disruption of the microtubule network will be evident in treated cells compared to controls.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cultured cells treated with Dolastatin 10

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

RNase A

-

Propidium (B1200493) Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest the treated and control cells.

-

Fix the cells in ice-cold 70% ethanol to permeabilize the membrane and preserve the DNA.

-

-

Staining:

-

Wash the fixed cells and resuspend them in a staining solution containing RNase A (to degrade RNA) and propidium iodide (which intercalates with DNA).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

-

Data Analysis:

-

Generate a histogram of cell count versus fluorescence intensity.

-

The G1 phase will have 2N DNA content, the G2/M phase will have 4N DNA content, and the S phase will have an intermediate DNA content. An accumulation of cells in the G2/M peak is indicative of mitotic arrest induced by Dolastatin 10.

-

Conclusion

Dolastatin 10 is a remarkably potent inhibitor of tubulin polymerization, a property that forms the basis of its powerful anticancer activity. By binding to β-tubulin and disrupting microtubule dynamics, it effectively induces cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate molecular mechanisms of Dolastatin 10 and to aid in the development of novel, highly targeted cancer therapeutics. The continued exploration of this and related compounds holds significant promise for advancing the fight against cancer.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Evolution of a Marine Pentapeptide: A Technical Guide to the Discovery and Development of Dolastatin 10-Derived Antibody-Drug Conjugates

Introduction: The relentless pursuit of targeted cancer therapies has led researchers to explore the vast chemical diversity of the natural world. Among the most promising discoveries is Dolastatin 10, a potent antimitotic pentapeptide originally isolated from the sea hare Dolabella auricularia.[1][2][3] This technical guide provides an in-depth exploration of the journey of Dolastatin 10, from its initial discovery and challenges in clinical development to its successful reincarnation as a cornerstone of modern antibody-drug conjugate (ADC) therapeutics. We will delve into the core mechanism of action, detail the experimental protocols used to characterize these powerful agents, and present key quantitative data in a structured format for researchers, scientists, and drug development professionals.

The Discovery and Potent Antitumor Activity of Dolastatin 10

Dolastatin 10, a linear pentapeptide, was first isolated in 1987 and quickly garnered significant attention for its extraordinary cytotoxic potency against a broad spectrum of cancer cell lines, with IC50 values in the sub-nanomolar range.[1][2][3] Its mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4] By binding to tubulin, Dolastatin 10 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5]

However, the potent, untargeted cytotoxicity of Dolastatin 10 also led to significant systemic toxicity in preclinical and early clinical studies. Phase I trials revealed dose-limiting toxicities, primarily granulocytopenia, which ultimately halted its development as a standalone chemotherapeutic agent.[6] This challenge, however, paved the way for its innovative application in a more targeted therapeutic modality: antibody-drug conjugates.

The Rise of Auristatins: Engineering Dolastatin 10 for Targeted Delivery

The high potency of Dolastatin 10 made it an ideal candidate for an ADC payload, where a small amount of the cytotoxic agent could be delivered directly to cancer cells via a monoclonal antibody, thereby minimizing systemic exposure and toxicity. To this end, synthetic analogues of Dolastatin 10, known as auristatins, were developed. The two most prominent and clinically successful auristatins are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).

These synthetic derivatives retain the core tubulin-binding and antimitotic activity of Dolastatin 10 but are engineered with chemical handles that allow for stable conjugation to linker molecules. This crucial modification enabled the development of a new generation of highly effective and safer cancer therapeutics.

Mechanism of Action of Dolastatin 10-Derived ADCs

The therapeutic efficacy of Dolastatin 10-derived ADCs is a multi-step process that leverages the specificity of the antibody and the potent cytotoxicity of the auristatin payload.

Signaling Pathway of Dolastatin 10-Induced Apoptosis:

Upon release inside the target cell, the auristatin payload binds to tubulin, disrupting microtubule formation. This leads to mitotic arrest and the activation of apoptotic signaling pathways. Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as c-myc and p53, ultimately culminating in programmed cell death.[5][7]

Caption: Signaling cascade initiated by Dolastatin 10-derived ADCs leading to apoptosis.

Quantitative Analysis of Dolastatin 10 and its Derivatives

The potency of Dolastatin 10 and its synthetic analogues has been extensively characterized in numerous cancer cell lines. The following table summarizes key quantitative data for Dolastatin 10, MMAE, and MMAF.

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| Dolastatin 10 | L1210 Leukemia | 0.03 | [5] |

| Dolastatin 10 | NCI-H69 SCLC | 0.059 | [5] |

| Dolastatin 10 | DU-145 Prostate | 0.5 | [5] |

| MMAE | Various | 10-100 pM (as part of ADCs) | [8] |

| MMAF | Various | Generally less potent than MMAE | [9] |

Pharmacokinetic Properties:

The pharmacokinetic profiles of MMAE and MMAF, when released from ADCs, are critical to their therapeutic index.

| Compound | Key Pharmacokinetic Feature | Observation | Reference |

| MMAE | Plasma Clearance | Rapid | [10] |

| MMAE | Tissue Distribution | Extensive and prolonged in tissues, blood cells, and tumors | [10] |

| MMAF | Hydrophilicity | More hydrophilic than MMAE | [9] |

| MMAF | Systemic Toxicity | Lower tendency for aggregation and lower systemic toxicity than MMAE | [9] |

Experimental Protocols

The development and characterization of Dolastatin 10-derived ADCs rely on a suite of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)